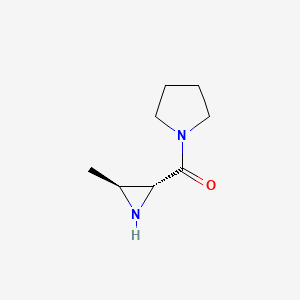
4-(2-Chloroethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethyl)benzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where a chloroethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethyl)benzonitrile typically involves the reaction of benzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-(2-Chloroethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzylamines.
科学的研究の応用
4-(2-Chloroethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitrile-containing compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4-(2-Chloroethyl)benzonitrile involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can also participate in reduction and oxidation reactions, leading to the formation of amines and carboxylic acids, respectively.
類似化合物との比較
Benzonitrile: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-Bromoethyl)benzonitrile: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and reaction conditions.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different types of reactions.
Uniqueness: 4-(2-Chloroethyl)benzonitrile is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of both the chloroethyl and nitrile groups provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
特性
CAS番号 |
1260778-72-0 |
|---|---|
分子式 |
C9H8ClN |
分子量 |
165.62 g/mol |
IUPAC名 |
4-(2-chloroethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 |
InChIキー |
SCDLDNNUCNWTQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)

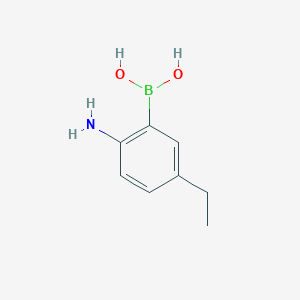
![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
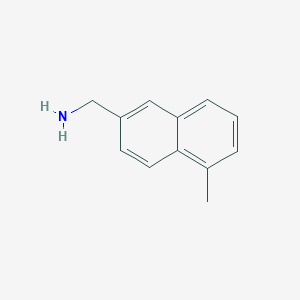
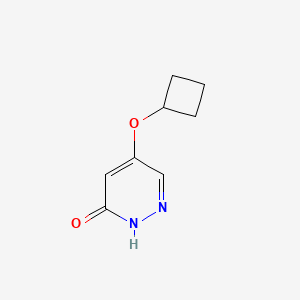

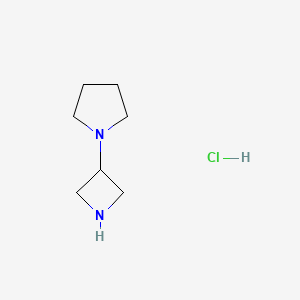
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
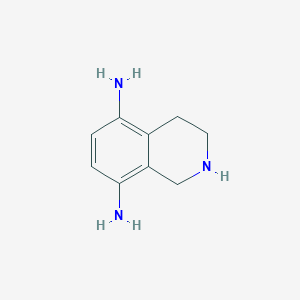
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
